MFCD06642234

Description

MFCD06642234 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Solubility: 0.24 mg/ml (0.00102 mol/L), classified as "soluble" under standard conditions

- Polar Surface Area (TPSA): 40.46 Ų (suggesting moderate membrane permeability)

- Synthetic Accessibility Score: 2.07 (relatively straightforward synthesis)

The compound contains a bromo-chloro-substituted phenyl ring attached to a boronic acid group, making it structurally analogous to arylboronic acids used in Suzuki-Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

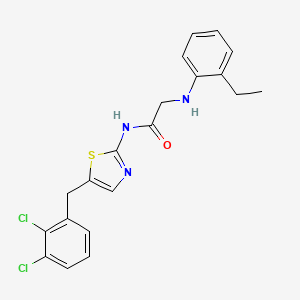

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-2-13-6-3-4-9-17(13)23-12-18(26)25-20-24-11-15(27-20)10-14-7-5-8-16(21)19(14)22/h3-9,11,23H,2,10,12H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYGENODWOLLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642234” involves several steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “MFCD06642234” is scaled up using large reactors and automated systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also includes stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: “MFCD06642234” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert “MFCD06642234” into its oxidized form.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents, such as halogens or alkylating agents, under specific temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Applications De Recherche Scientifique

“MFCD06642234” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

Industry: “MFCD06642234” is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which “MFCD06642234” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions or biochemical processes. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Findings:

CAS 1761-61-1, a bromobenzoic acid, exhibits higher solubility (0.687 mg/ml) due to its carboxylic acid group, which enhances polarity .

Substituent Position and Reactivity

- The 3,5-dihalogen substitution in MFCD06642234 optimizes steric accessibility for transition-metal catalysis, whereas 2,3,6-trisubstituted analogs may hinder coordination in catalytic cycles .

Functional Differences MFCD06642234’s boronic acid group enables use in cross-coupling reactions, while CAS 1761-61-1’s carboxylic acid functionality suits it for pharmaceutical synthesis (e.g., as a building block for nonsteroidal anti-inflammatory drugs) .

Biological Relevance

- MFCD06642234’s BBB permeability contrasts with CAS 1761-61-1’s lack thereof, suggesting divergent therapeutic applications (e.g., CNS-targeting vs. peripheral actions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.